1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,12-13-4-2-1-3-5-13)17-10-15-6-7-16(20-15)14-8-9-21-11-14/h1-9,11,17H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCFHOHAYWVKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both aromatic and heterocyclic components. The presence of the thiophene and furan rings contributes to its unique biochemical interactions.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its biological activity. For example, it can interact with kinases involved in signaling pathways relevant to cancer and inflammation.
- Cell Signaling Modulation : It influences key signaling pathways such as MAPK and PI3K/Akt, affecting cell proliferation, apoptosis, and differentiation.
- Cytotoxicity : Studies have evaluated its cytotoxic effects on different cell lines, revealing varying degrees of cell viability reduction depending on concentration and exposure time.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several targets:
These values indicate potent inhibition compared to standard inhibitors used in similar assays.
Anti-inflammatory Activity
The compound was also tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced models. Results showed a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 30 |
| IL-6 | 200 | 40 |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases by modulating immune responses.
Case Studies
- Cancer Treatment : A case study involving human cancer cell lines demonstrated that treatment with the compound led to reduced cell proliferation rates, suggesting its potential as an anticancer agent.
- Neurodegenerative Diseases : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its neuroprotective properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Furan/Thiophene Cores
(a) N-(2-(5-(Furan-3-yl)Thiophen-2-yl)Ethyl)-1-(4-(Trifluoromethyl)Phenyl)Methanesulfonamide
- Key Differences :
- Substituent on the phenyl ring : A trifluoromethyl (-CF₃) group replaces the phenyl ring in the target compound.
- Linker : Ethyl (-CH₂CH₂-) vs. methyl (-CH₂-) spacer.
- The ethyl linker may enhance conformational flexibility, affecting target engagement .
(b) Ranitidine-Related Compounds (e.g., Ranitidine Diamine Hemifumarate)
- Key Features: Contains a dimethylamino-methyl-furan core (5-[(dimethylamino)methyl]furan-2-yl) and a sulfonamide group.
- Implications: The dimethylamino group in ranitidine derivatives improves water solubility, whereas the phenyl group in the target compound may prioritize membrane permeability .
(a) Tolyfluanid and Dichlofluanid (Pesticides)
- Key Features: Dichlofluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide. Tolyfluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide.
- Implications :
Functional Group and Reactivity Comparisons
(a) 5-(Thiophen-3-yl)-2'-Deoxyuridine
- Key Features :
- Combines a thiophene ring with a deoxyribose sugar, synthesized via Suzuki-Miyaura coupling.
- Implications :
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide, and what reaction conditions are critical for minimizing by-products?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves reacting an amine-containing precursor (e.g., 5-(thiophen-3-yl)furan-2-yl)methylamine) with a sulfonyl chloride (e.g., phenylmethanesulfonyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products. Key parameters include maintaining anhydrous conditions, controlled temperature (0–25°C), and stoichiometric excess of the sulfonyl chloride to ensure complete conversion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the product .
Q. Which spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity and regiochemistry.
- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding) in crystalline form .
- UV-Vis Spectroscopy : Coupled with time-dependent density functional theory (TD-DFT), this method predicts electronic transitions and validates experimental absorption spectra (e.g., λmax for π→π* transitions) .
- Fourier Transform Infrared (FTIR) : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm) .
Q. What biological activities have been reported for structurally analogous sulfonamide compounds, and how can these inform bioactivity assays?
- Methodological Answer : Analogous sulfonamides exhibit herbicidal, antimicrobial, and anticancer properties. For example, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide shows anti-malarial activity via plasmodial enzyme inhibition. Researchers should design assays targeting specific pathways:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .
Advanced Questions
Q. How can DFT calculations predict the electronic structure and UV-Vis spectra of this compound, and what discrepancies might arise?
- Methodological Answer : DFT (B3LYP/6-311++G(d,p)) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO). TD-DFT predicts UV-Vis spectra but may overestimate excitation energies due to solvent effects. Discrepancies >10 nm require re-evaluating basis sets or incorporating polarizable continuum models (PCM) for solvent corrections .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- NMR : Compare experimental coupling constants (J-values) with DFT-derived dihedral angles to validate conformer populations.
- UV-Vis : Use multi-reference methods (e.g., CASSCF) for charge-transfer transitions if TD-DFT fails.
- IR : Assign vibrational modes via potential energy distribution (PED) analysis .
Q. How can SAR studies evaluate the role of the thiophene-furan moiety in modulating bioactivity?
- Methodological Answer : Synthesize analogs with:
- Thiophene modifications : Replace thiophen-3-yl with thiophen-2-yl or selenophene.
- Furan substitutions : Introduce electron-withdrawing groups (e.g., nitro) to alter π-electron density. Assess changes in bioactivity using dose-response assays and molecular docking to identify binding interactions .
Q. What advanced purification techniques optimize isolation of the compound with high purity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (0.1% TFA) for chiral resolution.
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to remove hydrophobic by-products.
- Reaction Solvent Influence : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency but may require post-reaction dialysis .
Q. How do thermal and pH stability impact storage and experimental reproducibility?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C under inert atmosphere.
- pH Stability : Sulfonamides hydrolyze under strong acidic/basic conditions. Use buffered solutions (pH 6–8) in biological assays to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
